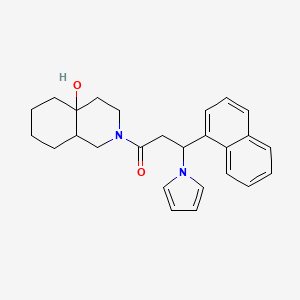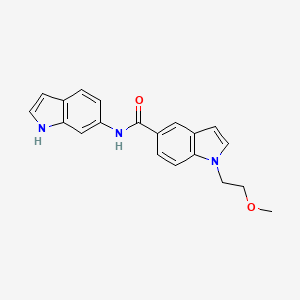![molecular formula C20H19N5O3S B10979659 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetamide](/img/structure/B10979659.png)
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetamide” is a complex organic compound that features a triazolopyridine ring, a thiazole ring, and a dimethoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the triazolopyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the thiazole ring: This might involve the condensation of a thioamide with a haloketone.
Coupling reactions: The triazolopyridine and thiazole intermediates can be coupled using reagents like coupling agents or catalysts under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions might target the nitro groups if present in derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but might include various substituted derivatives of the original compound.
科学的研究の応用
Chemistry
The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, such compounds might be investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new drugs for treating diseases such as cancer, infections, or neurological disorders.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or receptors, and pathways involved might include signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
- N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-phenylthiazol-4-yl)acetamide
- N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)propionamide
Uniqueness
The unique combination of the triazolopyridine and thiazole rings, along with the dimethoxyphenyl group, might confer specific biological activities or chemical properties that are not present in similar compounds.
特性
分子式 |
C20H19N5O3S |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C20H19N5O3S/c1-27-15-7-6-13(9-16(15)28-2)20-22-14(12-29-20)10-19(26)21-11-18-24-23-17-5-3-4-8-25(17)18/h3-9,12H,10-11H2,1-2H3,(H,21,26) |
InChIキー |
NMOIRIDIUBYGEH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=NN=C4N3C=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methanone](/img/structure/B10979588.png)
![N-[2-(4-hydroxyphenyl)ethyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10979600.png)
![2-(2-Chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B10979603.png)



![N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B10979628.png)
![N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10979641.png)
![2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B10979642.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B10979651.png)
![1-(cyclopropylmethyl)-4,6-dimethyl-2-oxo-N-[2-(pyrimidin-2-ylamino)ethyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B10979652.png)
![(3-Nitrophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B10979656.png)
![N-(3-acetylphenyl)-2-[4-(3,4-dichlorobenzyl)piperazin-1-yl]acetamide](/img/structure/B10979658.png)